22:0 PC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

64792-89-8 |

|---|---|

Molekularformel |

C52H104NO8P |

Molekulargewicht |

902.4 g/mol |

IUPAC-Name |

2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3 |

InChI-Schlüssel |

HRTBOPUWPUXROO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

Synonyme |

dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 22:0 Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and analysis of 22:0 Phosphatidylcholine, also known as 1,2-dibehenoyl-sn-glycero-3-phosphocholine. This saturated phospholipid is a subject of interest in various research fields, including membrane biophysics, drug delivery, and lipidomics, due to its well-defined chemical structure and physical properties.

Molecular Structure

22:0 Phosphatidylcholine is a glycerophospholipid with a precisely defined chemical architecture. Its structure is composed of three primary components: a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two behenic acid acyl chains.

-

Glycerol Backbone: A three-carbon molecule that forms the central scaffold of the lipid.

-

Behenic Acid Acyl Chains (22:0): Two saturated fatty acid chains, each containing 22 carbon atoms with no double bonds, are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The absence of double bonds results in straight, tightly packing acyl chains, which influences the physical properties of the membranes it forms.

-

Phosphocholine Headgroup: A phosphate (B84403) group is attached to the sn-3 position of the glycerol. This phosphate is further esterified to a choline (B1196258) molecule, creating a polar, hydrophilic headgroup.

The amphipathic nature of 22:0 Phosphatidylcholine, with its hydrophilic headgroup and long, hydrophobic tails, allows it to self-assemble into bilayer structures in aqueous environments, forming the basis of liposomes and cell membranes.

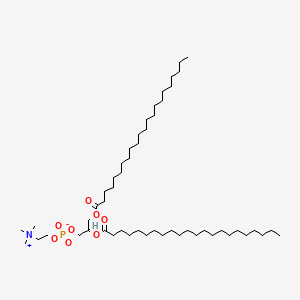

Caption: 2D structure of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

Quantitative Data

The physical and chemical properties of 22:0 Phosphatidylcholine are summarized in the table below. These characteristics are crucial for its application in forming stable lipid bilayers and for its behavior in various experimental systems.

| Property | Value | Reference |

| Synonyms | 1,2-dibehenoyl-sn-glycero-3-phosphocholine, DBPC, PC(22:0/22:0) | [1][2] |

| Molecular Formula | C₅₂H₁₀₄NO₈P | |

| Molecular Weight | 902.36 g/mol | |

| CAS Number | 37070-48-7 | [1][2] |

| Appearance | White powder | |

| Transition Temperature (Tm) | 75°C | [2][3] |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

The analysis and characterization of 22:0 Phosphatidylcholine and other phospholipids (B1166683) are critical for quality control and research purposes. Below are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) for Phospholipid Analysis

This method allows for the simultaneous analysis of phosphatidylcholine and its degradation products.[4]

Objective: To separate and quantify phosphatidylcholine (PC), lysophosphatidylcholine (B164491) (LPC), and free fatty acids (FFA).

Instrumentation:

-

HPLC system with a gradient pump

-

Allsphere silica (B1680970) analytical column

-

Evaporative Light Scattering Detector (ELSD)

Mobile Phases:

-

Mobile Phase A: Chloroform

-

Mobile Phase B: Chloroform-methanol (70:30, v/v)

-

Mobile Phase C: Chloroform-methanol-water-ammonia (45:45:9.5:0.5, v/v/v/v)

Gradient Elution Program: A gradient elution is performed to resolve the different lipid classes. The specific gradient profile should be optimized based on the exact column and system but generally involves increasing the polarity of the mobile phase over time to elute the more polar compounds.

Procedure:

-

Prepare standard solutions of PC, LPC, and a representative FFA (e.g., linoleic acid) of known concentrations.

-

Prepare the sample by dissolving it in an appropriate solvent (e.g., chloroform-methanol mixture).

-

Inject 20-50 µL of the standard and sample solutions into the HPLC system.

-

Run the gradient program for a total run time of approximately 25 minutes.

-

The ELSD nebulizing gas is typically nitrogen.

-

Identify compounds by comparing their retention times with those of the standards.

-

Quantify the analytes by constructing calibration curves (linear for PC and LPC, potentially logarithmic for FFA) from the standard injections.[4]

Caption: General workflow for the analysis of phosphatidylcholine.

Imaging Mass Spectrometry (IMS) for Tissue Localization

IMS is a powerful technique to visualize the spatial distribution of lipids like phosphatidylcholine directly in tissue sections.[5]

Objective: To map the distribution of specific phosphatidylcholine species in a tissue sample.

Instrumentation:

-

Cryostat

-

Matrix-assisted laser desorption/ionization (MALDI) or other IMS-compatible mass spectrometer

Procedure:

-

Sample Preparation: Flash-freeze the tissue and prepare thin sections (e.g., 10-20 µm) using a cryostat. Mount the sections onto a conductive slide.

-

Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid for lipid analysis) uniformly over the tissue section.

-

Data Acquisition: Acquire mass spectra across the entire tissue section in a grid-like pattern. The mass spectrometer is set to detect the mass range of interest for phosphatidylcholines.

-

Data Analysis: Generate ion intensity maps for specific m/z values corresponding to different phosphatidylcholine species. This creates a visual representation of their distribution within the tissue.

Biosynthesis of Phosphatidylcholine

Phosphatidylcholine is synthesized in eukaryotes through two primary pathways. Understanding these pathways is crucial for studies in cellular metabolism and lipid homeostasis.

Caption: Major pathways for phosphatidylcholine biosynthesis.

References

- 1. labsolu.ca [labsolu.ca]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyses and Localization of Phosphatidylcholine and Phosphatidylserine in Murine Ocular Tissue Using Imaging Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Structural Significance of 22:0 Phosphatidylcholine in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a crucial role in maintaining structural integrity and fluidity.[1] The biophysical properties of these membranes are significantly influenced by the length and saturation of the fatty acyl chains of their constituent phospholipids. This technical guide provides an in-depth exploration of the role of docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain saturated phosphatidylcholine, in cell membrane structure. We will delve into its impact on membrane biophysics, its involvement in cellular signaling, and the experimental methodologies used for its characterization.

The Biophysical Impact of this compound on Membrane Structure

The incorporation of the long, saturated 22-carbon acyl chains of docosanoyl-phosphatidylcholine (this compound) profoundly influences the physical characteristics of the cell membrane. These very-long-chain saturated fatty acids (VLCFAs) contribute to a more ordered and less fluid membrane environment.

Membrane Thickness

The length of the acyl chains in phospholipids is a primary determinant of bilayer thickness. Membranes containing this compound are significantly thicker than those composed of phospholipids with shorter acyl chains. X-ray scattering studies have provided quantitative data on the phosphate-to-phosphate distance in bilayers of various saturated phosphatidylcholines, demonstrating a clear trend of increasing thickness with chain length.

| Phosphatidylcholine Species | Acyl Chain Composition | Phosphate-to-Phosphate Distance (Å) at 25°C |

| Dipalmitoyl-PC (DPPC) | 16:0/16:0 | 42.8 |

| Stearoyl-PC (SOPC) | 18:0/18:0 | 47.0 |

| Arachidoyl-PC (DAPC) | 20:0/20:0 | 50.6 |

| Docosanoyl-PC (this compound) | 22:0/22:0 | 53.9 |

| Lignoceroyl-PC | 24:0/24:0 | 57.9 |

| Data sourced from X-ray scattering measurements of pure, gel-phase PC-lipid membranes.[2] |

Membrane Fluidity

Membrane fluidity is a critical parameter for cellular processes such as signal transduction and membrane transport. The long, saturated acyl chains of this compound significantly decrease membrane fluidity. This is due to the increased van der Waals interactions between the tightly packed, fully extended hydrocarbon chains, which restricts their rotational and lateral movement. This effect is in contrast to unsaturated fatty acids, which introduce kinks in the acyl chains, leading to a more disordered and fluid membrane.[3][4]

| Phospholipid Characteristic | Effect on DPH Fluorescence Anisotropy | Implication for Membrane Fluidity |

| Increased Acyl Chain Length (Saturated) | Increase | Decrease |

| Increased Acyl Chain Unsaturation | Decrease | Increase |

| Increased Cholesterol Content | Increase (in fluid phase) | Decrease |

Signaling Pathways Involving Very-Long-Chain Fatty Acids

While this compound itself is not a direct signaling molecule, very-long-chain fatty acids (VLCFAs) are integral components of other bioactive lipids, particularly sphingolipids. The metabolism of VLCFA-containing sphingolipids can generate second messengers that participate in various signaling cascades. A key example is the generation of ceramide-1-phosphate (C1P) from ceramide, which is often composed of a VLCFA.[7][8]

The Ceramide-1-Phosphate (C1P) Signaling Pathway

Ceramide, a central molecule in sphingolipid metabolism, can be phosphorylated by ceramide kinase (CerK) to produce C1P.[8][9] C1P has emerged as a critical signaling molecule involved in cell survival, proliferation, and inflammation.[7][10][11] It can act both intracellularly and, when secreted, through a putative G protein-coupled receptor.[7] Intracellularly, C1P can activate cytosolic phospholipase A2 (cPLA₂), leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids.[8][12]

References

- 1. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications_Xenocs中国-法国赛诺普 [xenocs.cn]

- 2. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 4. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Lipidomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. A new method to measure bilayer thickness: cryo-electron microscopy of frozen hydrated liposomes and image simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. news-medical.net [news-medical.net]

The Biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a disaturated phosphatidylcholine containing two C22:0 fatty acyl chains. As a specific molecular species of phosphatidylcholine (PC), its biosynthesis follows the well-established Kennedy pathway, a ubiquitous route for de novo PC synthesis in eukaryotes. This technical guide provides an in-depth overview of the enzymatic steps involved in the synthesis of DBPC, from the activation of behenic acid to the final formation of the phospholipid. The guide includes available quantitative data, detailed experimental methodologies for key reactions, and visualizations of the metabolic pathway and experimental workflows.

Core Biosynthesis Pathway

The de novo biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway can be conceptually divided into two main parts: the synthesis of the 1,2-dibehenoyl-sn-glycerol backbone and the subsequent attachment of the phosphocholine (B91661) headgroup.

Part 1: Synthesis of 1,2-dibehenoyl-sn-glycerol

This initial phase involves the activation of behenic acid and its sequential esterification to a glycerol-3-phosphate backbone.

Step 1: Activation of Behenic Acid

Behenic acid must first be activated to its thioester derivative, behenoyl-Coenzyme A (behenoyl-CoA), a reaction catalyzed by an Acyl-CoA synthetase.

-

Enzyme: Long-chain acyl-CoA synthetase (EC 6.2.1.3)

-

Reaction: Behenic acid + CoA + ATP → Behenoyl-CoA + AMP + PPi

-

Subcellular Location: Outer mitochondrial membrane and endoplasmic reticulum.

Step 2: Acylation of Glycerol-3-Phosphate

Behenoyl-CoA is then esterified to the sn-1 position of glycerol-3-phosphate by Glycerol-3-phosphate acyltransferase (GPAT).

-

Enzyme: Glycerol-3-phosphate acyltransferase (EC 2.3.1.15)

-

Reaction: Behenoyl-CoA + sn-Glycerol-3-phosphate → 1-Behenoyl-sn-glycerol-3-phosphate (Lyso-phosphatidic acid) + CoA

-

Subcellular Location: Endoplasmic reticulum and outer mitochondrial membrane.

Step 3: Second Acylation to form Phosphatidic Acid

A second molecule of behenoyl-CoA is esterified to the sn-2 position of 1-behenoyl-sn-glycerol-3-phosphate by Lysophosphatidic acid acyltransferase (LPAAT).

-

Enzyme: 1-Acylglycerol-3-phosphate O-acyltransferase (LPAAT) (EC 2.3.1.51)

-

Reaction: Behenoyl-CoA + 1-Behenoyl-sn-glycerol-3-phosphate → 1,2-Dibehenoyl-sn-glycero-3-phosphate (Phosphatidic acid) + CoA

-

Subcellular Location: Endoplasmic reticulum.

Step 4: Dephosphorylation to Diacylglycerol

The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidate phosphatase (PAP) to yield the diacylglycerol backbone.

-

Enzyme: Phosphatidate phosphatase (EC 3.1.3.4)

-

Reaction: 1,2-Dibehenoyl-sn-glycero-3-phosphate → 1,2-Dibehenoyl-sn-glycerol + Pi

-

Subcellular Location: Endoplasmic reticulum and cytosol.

Part 2: The Kennedy Pathway - Attachment of the Phosphocholine Headgroup

The final steps of the synthesis involve the activation of choline (B1196258) and its transfer to the diacylglycerol backbone.

Step 5: Choline Phosphorylation

Choline is phosphorylated by Choline Kinase to produce phosphocholine.

-

Enzyme: Choline kinase (EC 2.7.1.32)

-

Reaction: Choline + ATP → Phosphocholine + ADP

-

Subcellular Location: Cytosol.

Step 6: Activation of Phosphocholine

Phosphocholine is activated by CTP:phosphocholine cytidylyltransferase to form CDP-choline. This is the rate-limiting step in the Kennedy pathway.

-

Enzyme: CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15)

-

Reaction: Phosphocholine + CTP → CDP-choline + PPi

-

Subcellular Location: Nucleus and Endoplasmic Reticulum.

Step 7: Transfer of Phosphocholine to Diacylglycerol

Finally, the phosphocholine group from CDP-choline is transferred to 1,2-dibehenoyl-sn-glycerol by Cholinephosphotransferase to form the final product.

-

Enzyme: Diacylglycerol cholinephosphotransferase (EC 2.7.8.2)

-

Reaction: CDP-choline + 1,2-Dibehenoyl-sn-glycerol → 1,2-Dibehenoyl-sn-glycero-3-phosphocholine + CMP

-

Subcellular Location: Endoplasmic reticulum.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine with their specific substrates are not extensively available in the literature. The following tables summarize the known substrate specificities and available kinetic parameters for the enzyme classes, with a focus on long-chain saturated fatty acids where possible.

Table 1: Substrate Specificity and Kinetic Parameters of Acyltransferases

| Enzyme | Substrate(s) | Specificity Notes | Km | Vmax |

| Long-chain acyl-CoA synthetase | Behenic acid (C22:0) | Generally broad specificity for long-chain fatty acids. | Data not available | Data not available |

| Glycerol-3-phosphate acyltransferase (GPAT) | Behenoyl-CoA | GPAT5 has been shown to be active with C22:0 acyl-CoAs. | Data not available | Data not available |

| Lysophosphatidic acid acyltransferase (LPAAT) | Behenoyl-CoA, 1-Behenoyl-sn-glycerol-3-phosphate | Isoforms exhibit preferences for saturated vs. unsaturated acyl-CoAs. Specificity for behenoyl-CoA is not well characterized. | Data not available | Data not available |

Table 2: Kinetic Parameters of the Kennedy Pathway Enzymes

| Enzyme | Substrate(s) | Specificity Notes | Km | Vmax |

| Choline Kinase | Choline | Highly specific for choline. | ~10-20 µM (for choline) | Data not available |

| CTP:phosphocholine cytidylyltransferase | Phosphocholine, CTP | Rate-limiting enzyme. | ~0.2 mM (for phosphocholine) | Data not available |

| Cholinephosphotransferase | 1,2-Dibehenoyl-sn-glycerol, CDP-choline | Broad specificity for diacylglycerols with varying acyl chain lengths. Kinetic parameters are dependent on the diacylglycerol species. | Data not available for dibehenoyl-DAG | Data not available |

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay

This assay measures the formation of behenoyl-CoA from behenic acid.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl2

-

10 mM ATP

-

0.5 mM Coenzyme A

-

0.1 mM [14C]-Behenic acid (or unlabeled behenic acid for non-radioactive detection)

-

Enzyme source (e.g., microsomal fraction or purified enzyme)

-

-

Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

-

Termination: Stop the reaction by adding a mixture of isopropanol:heptane (B126788):1M H2SO4 (40:10:1, v/v/v).

-

Extraction: Add heptane and water, vortex, and centrifuge. The upper organic phase contains unreacted behenic acid, while the lower aqueous phase contains the behenoyl-CoA.

-

Quantification:

-

Radiometric: Measure the radioactivity in the aqueous phase using liquid scintillation counting.

-

Chromatographic: Analyze the aqueous phase by HPLC to quantify the behenoyl-CoA peak.

-

Protocol 2: Glycerol-3-Phosphate Acyltransferase (GPAT) Assay

This assay measures the incorporation of behenoyl-CoA into lysophosphatidic acid.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 7.4

-

4 mM MgCl2

-

1 mM DTT

-

1% (w/v) Bovine Serum Albumin (fatty acid-free)

-

0.5 mM sn-Glycerol-3-phosphate

-

50 µM [14C]-Behenoyl-CoA (or unlabeled for LC-MS analysis)

-

Enzyme source (e.g., microsomal fraction)

-

-

Incubation: Incubate at 37°C for 10-20 minutes.

-

Termination and Extraction: Stop the reaction by adding chloroform (B151607):methanol (2:1, v/v). Add chloroform and 0.9% NaCl, vortex, and centrifuge to separate the phases.

-

Analysis: The lower chloroform phase contains the lipid products. Spot the extract on a TLC plate and develop with a solvent system like chloroform:methanol:acetic acid (65:25:10, v/v/v).

-

Quantification:

-

Radiometric: Scrape the spot corresponding to lysophosphatidic acid and measure radioactivity.

-

Mass Spectrometry: Extract the lipid from the TLC plate or directly analyze the lipid extract by LC-MS to quantify 1-behenoyl-sn-glycerol-3-phosphate.

-

Protocol 3: Cholinephosphotransferase Assay

This assay measures the final step of DBPC synthesis.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl2

-

1 mM EDTA

-

0.2 mM 1,2-Dibehenoyl-sn-glycerol (solubilized with a detergent like Tween-20)

-

0.15 mM [14C]-CDP-choline

-

Enzyme source (e.g., microsomal fraction)

-

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Termination and Extraction: Stop the reaction and extract lipids as described in the GPAT assay.

-

Analysis: Separate the lipids by TLC using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

-

Quantification:

-

Radiometric: Scrape the spot corresponding to phosphatidylcholine and measure radioactivity.

-

Mass Spectrometry: Analyze the lipid extract by LC-MS to quantify 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

-

Mandatory Visualizations

Biosynthesis Pathway of 1,2-dibehenoyl-sn-glycero-3-phosphocholine

Caption: De novo biosynthesis pathway of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

Experimental Workflow for Enzyme Activity Assays

Caption: General experimental workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine is a specialized instance of the general and highly conserved Kennedy pathway for phosphatidylcholine synthesis. While the enzymatic steps are well-established, specific quantitative data and detailed protocols for this particular disaturated, very-long-chain phospholipid are limited. The information and methodologies provided in this guide offer a comprehensive framework for researchers to investigate the synthesis of DBPC and other related lipid molecules. Further research is needed to elucidate the specific kinetics and regulatory mechanisms governing the incorporation of behenic acid into phospholipids, which will be crucial for understanding the biological roles of such unique lipid species and for their potential applications in drug development and material science.

An In-Depth Technical Guide to the Physical Properties of 22:0 PC Liposomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of liposomes formulated from 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated, long-chain phospholipid. Understanding these characteristics is critical for the rational design and application of these vesicles in fields such as drug delivery, diagnostics, and biomembrane research.

Core Physical Properties of this compound Liposomes

The distinct physical properties of this compound liposomes are primarily dictated by the long, saturated 22-carbon acyl chains of behenic acid. These chains lead to a highly ordered and rigid membrane structure at physiological temperatures.

| Physical Property | Typical Value/Range | Key Considerations |

| Phase Transition Temp. (Tm) | ~75 °C | The high Tm indicates that these liposomes are in a gel state at physiological temperature (37°C), resulting in low membrane permeability and high rigidity. This property can be advantageous for controlled drug release applications.[1] |

| Size (Hydrodynamic Diameter) | 35 - 100 nm (unloaded) | The final size is highly dependent on the preparation method. Extrusion through membranes of a defined pore size is a common method to control vesicle diameter.[2][3] One study reported a mean hydrodynamic radius of approximately 35 nm for pristine this compound liposomes.[2] |

| Polydispersity Index (PDI) | < 0.2 | A low PDI is indicative of a homogenous population of liposomes, which is crucial for reproducible in vitro and in vivo performance. The PDI is influenced by the preparation and purification methods. |

| Zeta Potential | Near-neutral to slightly negative | As a zwitterionic phospholipid, the phosphocholine (B91661) headgroup of this compound imparts a near-neutral surface charge at physiological pH. The zeta potential is influenced by the ionic strength and pH of the surrounding medium.[4][5] In a standard buffer like PBS at pH 7.4, the zeta potential is expected to be close to 0 mV. |

| Membrane Fluidity | Low (High Anisotropy) | Due to the long, saturated acyl chains, the membrane of this compound liposomes is highly ordered and exhibits low fluidity at physiological temperatures. This can be quantified by fluorescence anisotropy measurements, with higher values indicating lower fluidity.[6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of this compound liposomes.

Liposome (B1194612) Preparation: Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar liposomes of a defined size.[2][7]

-

Lipid Film Formation:

-

Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. The temperature should be maintained above the Tm of all lipid components.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The hydration temperature must be above the Tm of this compound (~75 °C), for instance, at 80°C.[2] This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

The extrusion should be performed at a temperature above the Tm of this compound (e.g., 80°C).[2]

-

Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.

-

Characterization Techniques

1. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the lipid bilayer.

-

Sample Preparation: Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL).

-

Instrumentation: Use a differential scanning calorimeter.

-

Procedure:

-

Load the liposome suspension into an aluminum DSC pan and seal it. Use an identical pan filled with the same buffer as a reference.

-

Scan the sample over a temperature range that encompasses the expected Tm (e.g., 25°C to 90°C) at a controlled heating rate (e.g., 1-5°C/min).

-

The Tm is identified as the peak of the endothermic transition in the thermogram.

-

2. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.

-

Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to avoid multiple scattering effects.

-

Instrumentation: Use a DLS instrument (e.g., Zetasizer).

-

Procedure:

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Measure the time-dependent fluctuations in scattered light intensity.

-

The instrument's software calculates the hydrodynamic diameter (size) and the PDI based on the Stokes-Einstein equation.

-

3. Zeta Potential by Electrophoretic Light Scattering (ELS)

ELS measures the velocity of liposomes in an applied electric field to determine their surface charge.

-

Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer to ensure sufficient particle mobility.

-

Instrumentation: Use a DLS instrument with an ELS module.

-

Procedure:

-

Apply an electric field to the sample.

-

Measure the velocity of the liposomes via the Doppler shift of scattered laser light.

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

-

4. Membrane Fluidity by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.

-

Probe Selection: Use a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

-

Sample Preparation: Incubate the liposome suspension with the fluorescent probe to allow for its incorporation into the bilayer.

-

Instrumentation: Use a spectrofluorometer equipped with polarizers.

-

Procedure:

-

Excite the sample with vertically polarized light.

-

Measure the intensity of the emitted light in both the vertical and horizontal planes.

-

The fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. Higher anisotropy values correspond to lower membrane fluidity.

-

Visualizations

Signaling Pathway Involving Phosphatidylcholine

Caption: Key signaling pathways originating from the enzymatic hydrolysis of phosphatidylcholine.

Experimental Workflow for this compound Liposome Preparation and Characterization

Caption: A streamlined workflow for the synthesis and physical characterization of this compound liposomes.

References

- 1. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane physical properties influence transmembrane helix formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

22:0 Phosphatidylcholine: An In-Depth Technical Guide to its Role as a Biomarker in Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Emerging evidence points to the significant role of specific lipid species in the pathophysiology of these conditions. Among these, 22:0 phosphatidylcholine (PC), a glycerophospholipid containing the very-long-chain saturated fatty acid (VLCFA) docosanoic acid (behenic acid), is gaining attention as a potential biomarker. This technical guide provides a comprehensive overview of the current understanding of 22:0 PC's involvement in metabolic diseases, detailing quantitative findings, experimental methodologies, and potential signaling pathways.

Introduction to 22:0 Phosphatidylcholine

Phosphatidylcholines are a major class of phospholipids (B1166683) and are essential components of cell membranes. The specific fatty acid composition of PCs can significantly influence membrane properties and cellular signaling. This compound refers to any phosphatidylcholine species that contains a 22-carbon saturated fatty acid (docosanoic acid). This can include species such as PC(22:0/X:X), where one fatty acid is docosanoic acid and the other varies, or LysoPC(22:0), which has a single docosanoyl chain. Very-long-chain fatty acids are fatty acids with 20 or more carbon atoms.

This compound as a Biomarker in Metabolic Diseases

Alterations in the levels of this compound and related lipids have been observed in various metabolic disorders. The following tables summarize the key quantitative findings from lipidomic studies.

Obesity

Studies have shown significant alterations in the plasma lipidome of individuals with obesity. Notably, several phosphatidylcholine species are downregulated.

Table 1: Changes in Phosphatidylcholine Species in Obesity

| Lipid Species | Fold Change (Obese vs. Lean) | p-value | Reference |

| PC 18:2/18:2 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |

| PC 18:1/18:3 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |

| PC 36:3 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |

| PC 14:0/18:3 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |

| PC 16:1/18:2 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |

| LPC 19:0 | > 4 (Lower in Obese) | < 0.05 | [1] |

| LPC 20:0 | > 4 (Lower in Obese) | < 0.05 | [1] |

| PC 18:2/20:4 | > 4 (Lower in Obese) | < 0.05 | [1] |

| PC 18:2/22:6 | > 4 (Lower in Obese) | < 0.05 | [1] |

| PC 35:3 | > 4 (Lower in Obese) | < 0.05 | [1] |

| LPC 18:2 | > 4 (Lower in Obese) | < 0.05 | [1] |

Note: While specific this compound species were not individually quantified with fold changes in this study, the general trend of decreased PCs in obesity is significant. Another study identified a negative association between Hex-Cer(18:1;O2/22:0) and Body Mass Index (BMI)[2].

Type 2 Diabetes

The association between very-long-chain saturated fatty acids and T2D is an active area of research. Studies on the free fatty acid 22:0 (behenic acid) provide insights into its potential role in T2D pathogenesis.

Table 2: Association of Plasma 22:0 Fatty Acid with Incident Type 2 Diabetes

| Analyte | Quartile Comparison | Hazard Ratio (95% CI) | p-trend | Reference |

| Behenic Acid (22:0) | Highest vs. Lowest | 0.43 (0.28, 0.64) | < 0.001 | [3] |

This data pertains to the free fatty acid and not directly to this compound, but suggests a potential protective association of this fatty acid against T2D. One study also noted an inverse association of docosanoic acid (22:0) with HbA1c[4]. Another study found that LPC 22:0/0:0 was significantly associated with the prevalence of diabetes[5].

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Lipidomic analyses of liver tissue and plasma have revealed distinct changes in PC species in the progression from simple steatosis (NAFL) to the more severe NASH.

Table 3: Alterations of 22:0-Containing Lipid Species in NAFLD and NASH

| Lipid Species | Condition | Change | Reference |

| PC(22:0/18:1) | NASH vs. NAFL | Higher | [6] |

| PC(O-22:0/0:0) | NASH | Significantly Altered | [7] |

Note: Quantitative fold changes were not specified in the available literature.

Experimental Protocols

The analysis of this compound and other lipid species requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Protocol)

-

Lipid Extraction: A common method is the Bligh and Dyer extraction. Briefly, to a 1 mL plasma sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. After vortexing, add 1.25 mL of chloroform and vortex again. Finally, add 1.25 mL of water and vortex. The mixture is then centrifuged to separate the layers, and the lower organic phase containing the lipids is collected.

-

Internal Standards: A suite of deuterated or odd-chain lipid standards, including a PC standard (e.g., PC(17:0/17:0)), is added to the sample before extraction to correct for extraction efficiency and instrument variability.

-

Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent, such as methanol/chloroform (1:1, v/v), for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography: Reversed-phase chromatography is commonly used for the separation of PC species.

-

Column: A C18 column (e.g., Acquity UPLC BEH C18, 150 mm × 2.1 mm, 1.7 µm) is frequently employed[8][9].

-

Mobile Phases: A typical mobile phase system consists of:

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate[10].

-

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the different lipid species. A representative gradient could be: 0-8 min, 35-50% B; 8-21 min, 50-95% B; 21-23 min, 95% B; 23-25 min, 35% B[9].

-

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis.

-

Quantification: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known lipid species. For PCs, a common approach is to monitor the precursor ion of the specific PC molecule and the product ion corresponding to the phosphocholine (B91661) headgroup (m/z 184.1)[11].

-

MRM Transitions for this compound Species (Hypothetical):

-

PC(22:0/16:0): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)

-

PC(22:0/18:1): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)

-

LysoPC(22:0): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)

-

-

Collision Energy: The collision energy for each MRM transition needs to be optimized for the specific instrument and lipid species to achieve maximum sensitivity.

-

Signaling Pathways and Biological Function

The precise signaling roles of this compound are still under investigation. However, based on the known functions of very-long-chain fatty acids and phosphatidylcholines, several potential pathways can be proposed.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Very-long-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, a nuclear receptor that plays a critical role in regulating lipid metabolism[7]. Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation. It is plausible that an increased intracellular pool of 22:0-CoA, derived from the turnover of this compound, could activate PPARα, thereby influencing lipid homeostasis.

Caption: Proposed PPARα signaling pathway activated by 22:0-CoA.

Modulation of Inflammatory Signaling

Phosphatidylcholines have been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as the TNF-α and NF-κB pathways[12][13][14]. An altered abundance of this compound in metabolic diseases could, therefore, contribute to the chronic low-grade inflammation characteristic of these conditions.

Caption: Proposed inhibition of the TNF-α/NF-κB pathway by this compound.

Experimental Workflow

A typical lipidomics workflow for the analysis of this compound in clinical samples involves several key steps from sample collection to data analysis.

References

- 1. Comparison of Adiposomal Lipids between Obese and Non-Obese Individuals [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Hepatic Lipid Markers Associated with Nonalcoholic Steatohepatitis and Fibrosis in Morbid Obesity Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk [insight.jci.org]

- 8. Reactome | TNF signaling [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylcholine hydrolysis activates NF-kappa B and increases human immunodeficiency virus replication in human monocytes and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Very Long-Chain Saturated Fatty Acids in Phospholipid Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain saturated fatty acids (VLSFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, particularly phospholipids (B1166683) and sphingolipids.[1] Though less abundant than their long-chain counterparts, VLSFAs play a disproportionately significant role in dictating the biophysical properties of cell membranes, modulating lipid raft formation, and participating in vital signaling pathways.[1][2] Their unique structural properties, characterized by extended, saturated acyl chains, impart distinct characteristics to the phospholipids they inhabit, influencing membrane thickness, fluidity, and curvature. Dysregulation of VLSFA metabolism is implicated in a range of pathologies, including neurological disorders, skin diseases, and cardiovascular conditions, making them a compelling area of investigation for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the function of VLSFAs in phospholipids, summarizing key quantitative data, detailing essential experimental protocols, and visualizing associated signaling and experimental workflows.

Introduction to Very Long-Chain Saturated Fatty Acids (VLSFAs)

VLSFAs are fatty acids with acyl chains of 22 carbons or more, with lignoceric acid (C24:0) and behenic acid (C22:0) being among the most common.[1][4] They are synthesized in the endoplasmic reticulum through a series of elongation reactions catalyzed by the ELOVL family of enzymes.[5] VLSFAs are primarily incorporated into two major classes of lipids: glycerophospholipids and sphingolipids.[1] In phospholipids, VLSFAs are typically found at the sn-1 position of the glycerol (B35011) backbone. Their presence is particularly enriched in specific tissues and subcellular compartments, including the brain, retina, skin, and myelin sheaths, highlighting their specialized functions.[1]

Biophysical Impact of VLSFAs on Phospholipid Membranes

The incorporation of VLSFAs into phospholipids has a profound impact on the biophysical properties of cellular membranes. Their extended length and saturated nature contribute to increased membrane thickness and reduced fluidity.[6] This alteration in membrane dynamics is crucial for the formation and stability of specialized membrane microdomains known as lipid rafts.

Membrane Thickness and Fluidity

The addition of VLSFAs to phospholipid bilayers increases the overall thickness of the membrane to accommodate the longer acyl chains. This thickening can influence the function of transmembrane proteins and affect membrane permeability. Concurrently, the saturated nature of VLSFAs promotes tighter packing of lipid molecules, leading to a decrease in membrane fluidity.[6] This creates a more ordered, gel-like state within the membrane, which is essential for the formation of lipid rafts.[7]

Table 1: Quantitative Impact of VLSFAs on Membrane Properties

| Biophysical Parameter | Effect of Increased VLSFA Content in Phospholipids | Quantitative Data/Observation | Citation(s) |

| Membrane Thickness | Increase | Membranes with VLSFA-containing phospholipids are thicker than those with shorter-chain fatty acids. | [6] |

| Membrane Fluidity | Decrease | VLSFA-containing membranes exhibit reduced acyl chain mobility and a more ordered state. | [6] |

| Lipid Raft Stability | Increase | VLSFAs are crucial for the formation and integrity of lipid rafts. | [2][8] |

Lipid Rafts

Lipid rafts are dynamic, nanoscale membrane domains enriched in cholesterol, sphingolipids, and phospholipids containing saturated fatty acids, including VLSFAs.[5][9] These microdomains serve as platforms for signal transduction, protein trafficking, and other cellular processes.[5] The presence of VLSFAs in phospholipids is critical for the formation and stability of these rafts, as their long, straight chains facilitate the tight packing required for the liquid-ordered phase characteristic of these domains.[2][8]

Table 2: Protein Composition of Lipid Rafts Enriched in VLSFA-Containing Phospholipids

| Protein Category | Examples | Function in Lipid Rafts | Citation(s) |

| Signaling Proteins | G-protein coupled receptors, Receptor tyrosine kinases | Signal reception and transduction | [10] |

| Adaptor Proteins | Flotillins, Caveolins | Scaffolding and organization of signaling complexes | [5][11] |

| Cytoskeletal Proteins | Actin-binding proteins | Linking lipid rafts to the cytoskeleton | [5] |

Experimental Workflow: Lipid Raft Isolation and Proteomic Analysis

Caption: Workflow for the isolation and proteomic analysis of lipid rafts.

Role of VLSFAs in Phospholipid-Mediated Signaling

VLSFA-containing phospholipids, particularly sphingolipids such as ceramides (B1148491), are integral players in various cellular signaling pathways. Their involvement is crucial in processes ranging from apoptosis to neuronal development.

Apoptosis

Ceramides containing VLSFAs have been shown to play a role in the regulation of apoptosis, or programmed cell death.[12][13] The accumulation of specific VLSFA-ceramides can trigger signaling cascades that lead to the activation of caspases and the execution of the apoptotic program.[14][15] This is in contrast to ceramides with shorter acyl chains, which can have anti-apoptotic effects.[16]

Signaling Pathway: VLSFA-Ceramide Mediated Apoptosis

Caption: VLSFA-ceramide signaling in apoptosis.

Neuronal Development

In the nervous system, VLSFAs are crucial for proper neuronal development and function. They are essential for the formation of neuronal polarity, the process by which a neuron establishes its axon and dendrites.[2][8] VLSFA-containing sphingolipids are enriched in the growth cones of developing neurons and are required for the proper localization of signaling molecules that guide axonal growth and differentiation.[8]

Experimental Protocols

The study of VLSFAs in phospholipids requires specialized analytical techniques. Below are detailed methodologies for key experiments.

Phospholipid Extraction from Tissues and Cells

A modified Bligh-Dyer method is commonly used for the extraction of total lipids, including phospholipids containing VLSFAs.[17][18][19]

Protocol: Phospholipid Extraction

-

Homogenization: Homogenize tissue or cell pellets in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For tissues, use a Dounce or polytron homogenizer. For cells, vortexing is sufficient.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.

-

Drying: The solvent is evaporated under a stream of nitrogen gas.

-

Storage: The dried lipid extract is stored at -80°C under an inert atmosphere to prevent oxidation.

Analysis of VLSFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of the fatty acid composition of phospholipids.[4][20][21]

Protocol: GC-MS Analysis of VLSFA

-

Hydrolysis and Methylation: The extracted phospholipids are subjected to acidic or basic hydrolysis to release the fatty acids. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) by incubation with methanol containing an acid catalyst (e.g., 14% boron trifluoride) at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, the FAMEs are extracted with hexane (B92381).

-

GC-MS Analysis: The hexane extract is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., DB-23). The separated FAMEs are detected by a mass spectrometer.

-

Quantification: The abundance of each VLSFA is determined by comparing its peak area to that of an internal standard.

Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for separating different classes of phospholipids.[3][22][23]

Protocol: TLC Separation of Phospholipids

-

Plate Preparation: Pre-coated silica (B1680970) gel TLC plates are activated by heating at 110°C for 30 minutes.

-

Sample Application: The lipid extract is dissolved in a small volume of chloroform and applied as a narrow band onto the bottom of the TLC plate.

-

Development: The plate is placed in a chromatography tank containing a solvent system appropriate for phospholipid separation (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v). The solvent migrates up the plate by capillary action, separating the phospholipid classes based on their polarity.

-

Visualization: The separated phospholipid spots are visualized by staining with a reagent such as Molybdenum Blue spray, which is specific for phosphate (B84403) groups.

-

Quantification: The amount of each phospholipid class can be estimated by densitometry or by scraping the spots and quantifying the phosphorus content.

Measurement of Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes that are sensitive to the lipid environment.[1][24][25] Laurdan is a commonly used probe that exhibits a spectral shift depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity.

Protocol: Membrane Fluidity Measurement with Laurdan

-

Cell Labeling: Cells are incubated with a solution of Laurdan (e.g., 5 µM) for 30-60 minutes at 37°C.

-

Washing: Excess probe is removed by washing the cells with buffer.

-

Fluorescence Measurement: The fluorescence emission spectrum of Laurdan is recorded using a spectrofluorometer or a fluorescence microscope. Excitation is typically at 350 nm, and emission is recorded from 400 to 550 nm.

-

Generalized Polarization (GP) Calculation: The GP value is calculated from the fluorescence intensities at two wavelengths (typically 440 nm and 490 nm) using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates a more ordered, less fluid membrane.

Conclusion

Very long-chain saturated fatty acids are not merely passive structural components of phospholipids but are active participants in a multitude of cellular functions. Their influence on membrane biophysics, particularly the formation and stability of lipid rafts, underscores their importance in organizing and regulating cellular signaling. The association of VLSFA dysregulation with various diseases highlights the potential of targeting VLSFA metabolism for therapeutic benefit. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of these critical lipid molecules. Continued exploration in this field is poised to uncover novel mechanisms of cellular regulation and open new avenues for drug development.

References

- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of Lipid Raft-Like Detergent-Resistant Membranes of Lens Fiber Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Effects of ceramide, the Fas signal intermediate, on apoptosis and phospholipase D activity in mouse ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma phospholipid very-long-chain saturated fatty acids and incident diabetes in older adults: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 24. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 25. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Natural Sources and Abundance of 22:0 Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The specific fatty acid composition of PCs can significantly influence membrane properties and cellular processes. This technical guide focuses on 22:0 phosphatidylcholine (22:0 PC), also known as docosanoylphosphocholine, which contains a saturated 22-carbon fatty acid (behenic acid). While not one of the most common fatty acids in PCs, its presence can have implications for membrane structure and function. This document provides a comprehensive overview of the known natural sources, abundance, and relevant experimental methodologies for the study of this compound.

Natural Sources and Abundance of 22:0 Phosphatidylcholine

The occurrence of this compound in nature is relatively low compared to PCs containing more common fatty acids like palmitic (16:0), stearic (18:0), oleic (18:1), and linoleic (18:2) acids. However, it has been identified in various organisms across different kingdoms. The following tables summarize the available quantitative data on the abundance of the 22:0 fatty acid within the phosphatidylcholine fraction of various natural sources. It is important to note that most studies report the fatty acid composition of the total PC pool rather than the specific abundance of the intact this compound molecule (e.g., 1-docosanoyl-2-acyl-sn-glycero-3-phosphocholine).

Table 1: Abundance of 22:0 Fatty Acid in Phosphatidylcholine from Plant Sources

| Plant Source | Organ/Tissue | Method of Analysis | Abundance of 22:0 in PC Fraction (%) |

| Soy (Glycine max) | Seed | GC-FID | 0.8[1] |

| Yellow Lupin (Lupinus luteus) | Seed | LC-ESI-FTMS | Present, but not quantified as a percentage of total PC |

Table 2: Abundance of 22:0 Phosphatidylcholine in Microbial Sources

| Microbial Source | Species | Method of Analysis | Abundance of this compound |

| Bacterium | Shewanella putrefaciens | UHPLC-ESI-MS/MS | Identified as one of the most abundant lipid molecular species[2][3] |

Table 3: Presence of 22:0 Phosphatidylcholine in Animal Tissues

| Animal Source | Tissue/Fluid | Condition | Method of Analysis | Finding |

| Human | Serum | Non-alcoholic fatty liver disease (NAFLD) | Not specified | PC(22:0/0:0) detected |

Experimental Protocols

The accurate extraction and quantification of this compound from biological samples are crucial for understanding its distribution and function. The following sections provide a synthesized, detailed methodology based on established lipid analysis protocols.

I. Total Lipid Extraction from Biological Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from a variety of biological samples.

Materials:

-

Biological tissue sample

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl)

-

Glass homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials

Procedure:

-

Homogenization: Weigh the tissue sample (e.g., 1 gram) and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v). For 1 gram of tissue, use 20 mL of the solvent mixture.

-

Phase Separation: After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate (for 20 mL of homogenate, add 4 mL of NaCl solution).

-

Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of the Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Re-extraction (Optional but Recommended): To maximize lipid recovery, re-extract the upper aqueous phase and the protein interface with a small volume of the chloroform:methanol mixture.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

II. Quantification of 22:0 Phosphatidylcholine by LC-MS/MS

This section outlines a general approach for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

-

Lipid extract (from the protocol above)

-

Internal standard (e.g., a commercially available deuterated or odd-chain PC standard)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water, isopropanol)

-

Additives (e.g., formic acid, ammonium (B1175870) formate)

Procedure:

-

Sample Preparation:

-

Thaw the lipid extract on ice.

-

In a clean vial, mix a known aliquot of the lipid extract with a known amount of the internal standard.

-

Evaporate the solvent under a nitrogen stream and reconstitute the sample in the initial mobile phase of the LC gradient.

-

-

Chromatographic Separation:

-

Use a suitable reversed-phase column (e.g., C18 or C30) for the separation of different PC species.

-

Establish a gradient elution program. A typical gradient might start with a higher polarity mobile phase (e.g., acetonitrile/water) and gradually increase the proportion of a lower polarity mobile phase (e.g., isopropanol/acetonitrile). This allows for the separation of PCs based on their fatty acid chain length and degree of saturation.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode for the detection of PCs, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.

-

For targeted quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The precursor ion will be the m/z of the specific this compound species of interest (e.g., PC(16:0/22:0), PC(18:0/22:0), etc.). The product ion for PCs is typically the phosphocholine (B91661) headgroup fragment at m/z 184.

-

Alternatively, a precursor ion scan for m/z 184 can be used to identify all PC species in the sample.

-

-

Quantification:

-

Create a calibration curve using a series of known concentrations of a this compound standard spiked with the internal standard.

-

Calculate the concentration of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways

Currently, there is a lack of evidence for specific signaling pathways that are directly initiated by or uniquely involve this compound. Phosphatidylcholines, in general, are integral to cellular signaling in two main ways: as a structural component of membranes that influences the activity of membrane-associated proteins, and as a source of second messengers through enzymatic cleavage.

General Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The primary route for the synthesis of all phosphatidylcholines, including those containing a 22:0 fatty acid, is the Kennedy pathway.

Caption: The Kennedy pathway for the de novo synthesis of phosphatidylcholine.

Phosphatidylcholine Catabolism and Second Messenger Generation

Phosphatidylcholines can be hydrolyzed by various phospholipases to generate signaling molecules. While not specific to this compound, this is a fundamental aspect of PC metabolism.

Caption: General catabolic pathways of phosphatidylcholine leading to second messengers.

Conclusion

This technical guide provides a summary of the current knowledge on the natural sources and abundance of 22:0 phosphatidylcholine. The available data indicate that this compound is a minor component of the phosphatidylcholine pool in most organisms, although it can be more prominent in certain bacteria. The provided experimental protocols offer a robust framework for the extraction and quantification of this lipid, which will be essential for future research aimed at elucidating its specific biological roles. While no dedicated signaling pathways for this compound have been identified, its involvement in the general metabolism of phosphatidylcholines suggests it contributes to the pool of potential second messengers and influences the biophysical properties of cellular membranes. Further research is warranted to explore the specific functions of this unique phospholipid species in health and disease.

References

enzymatic regulation of 22:0 PC synthesis

Diagram: Fatty Acid Elongation Cycle

Caption: The four-step fatty acid elongation cycle in the ER.

Elongases (ELOVL) and Substrate Specificity

The ELOVL family comprises seven members in mammals (ELOVL1-7), each exhibiting distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation. For the synthesis of saturated VLCFAs like 22:0, ELOVL1 and ELOVL3 are the primary enzymes of interest.

-

ELOVL1 : This enzyme is considered a key elongase for the synthesis of saturated and monounsaturated VLCFAs. It is responsible for elongating fatty acyl-CoAs with chain lengths from C18 to C26.[1] This makes it the most probable candidate for the final elongation step from 20:0-CoA (arachidoyl-CoA) to 22:0-CoA.

-

ELOVL3 : This elongase is also involved in the synthesis of C20-C24 saturated and monounsaturated VLCFAs.[2] It shows high activity toward C18:0 acyl-CoAs and may contribute to the production of the 20:0-CoA precursor necessary for 22:0 synthesis.

Table 1: Substrate Specificity of Key ELOVL Enzymes for Saturated Fatty Acid Synthesis

| Enzyme | Primary Substrates (Saturated Acyl-CoAs) | Products | Relevance to 22:0-CoA Synthesis | Reference |

|---|---|---|---|---|

| ELOVL1 | C18:0 to C26:0 | C20:0 to C28:0 | High. Likely catalyzes the 20:0 -> 22:0 step. | [1][3][4] |

| ELOVL3 | C18:0 to C22:0 | C20:0 to C24:0 | High. Contributes to the precursor pool (e.g., 18:0 -> 20:0). | [2][4] |

| ELOVL6 | C12:0 to C16:0 | C14:0 to C18:0 | Indirect. Produces the C18:0 substrate for ELOVL1/3. |[1] |

Acyl-CoA Synthetases (ACSL)

While elongation produces VLCFA-CoAs, free docosanoic acid (22:0) from dietary sources or lipid turnover must be activated to 22:0-CoA before it can be incorporated into complex lipids. This activation is catalyzed by Acyl-CoA Synthetases (ACSLs) in an ATP-dependent reaction. The specific ACSL isoform with high specificity for docosanoic acid is not well-characterized. While some ACSLs (e.g., ACSL6) are known to activate very-long-chain fatty acids, they often show a strong preference for polyunsaturated species like docosahexaenoic acid (DHA, 22:6) over saturated ones.[5]

Section 2: Incorporation of 22:0-CoA into Phosphatidylcholine

Once 22:0-CoA is synthesized, it can be incorporated into the PC backbone via two primary pathways: the de novo Kennedy pathway and the remodeling pathway known as the Lands cycle.

The De Novo Kennedy Pathway

The Kennedy pathway is the primary route for de novo PC synthesis. It involves three enzymatic steps to create the phosphocholine (B91661) headgroup and transfer it to a diacylglycerol (DAG) backbone. For the synthesis of 22:0 PC, this pathway would require a DAG molecule containing a 22:0 acyl chain, such as 1-acyl-2-docosanoyl-sn-glycerol.

Diagram: De Novo Kennedy Pathway for this compound Synthesis

Caption: The Kennedy pathway for de novo synthesis of this compound.

The final enzyme, cholinephosphotransferase (CPT), exhibits specificity for the DAG substrate. Studies have shown that the enzyme's kinetic properties are influenced by the acyl chain length and saturation of the DAG molecule. However, specific kinetic data for DAGs containing 22:0 are limited, representing a knowledge gap in the field.

The Remodeling Pathway (Lands Cycle)

The Lands cycle allows for the modification of existing phospholipids, providing a mechanism to enrich membranes with specific fatty acids. In this pathway, a pre-existing PC molecule is deacylated by a phospholipase A2 (PLA2) to form lysophosphatidylcholine (B164491) (LPC). Subsequently, a lysophosphatidylcholine acyltransferase (LPCAT) re-acylates the LPC at the sn-2 position using a specific acyl-CoA, in this case, 22:0-CoA.

Diagram: The Lands Cycle for this compound Remodeling

Caption: The Lands cycle pathway for remodeling PC to include 22:0.

While several LPCAT isoforms exist, their substrate specificities are often directed towards polyunsaturated fatty acids. For example, LPCAT3 is a major isoform that preferentially incorporates arachidonic acid.[6] The specific LPCAT enzyme responsible for transferring saturated VLCFAs like 22:0-CoA has not been definitively identified in mammals, though some plant LPCATs have been shown to have low or marginal activity towards saturated VLCFA-CoAs.[7] This remains a critical area for future research.

Section 3: Transcriptional Regulation of Key Enzymes

The abundance and activity of the enzymes involved in this compound synthesis are tightly controlled at the transcriptional level, primarily through lipid-sensing transcription factors. The regulation of ELOVL genes is particularly well-studied.

-

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) : A master regulator of lipogenesis, SREBP-1c induces the expression of ELOVL1 and ELOVL3 in response to insulin (B600854) and high carbohydrate levels.

-

Liver X Receptors (LXRs) : These nuclear receptors, activated by oxysterols, can also induce SREBP-1c expression, thereby upregulating ELOVLs.

-

Peroxisome Proliferator-Activated Receptor α (PPARα) : Activated by fatty acids during periods of fasting or high-fat diets, PPARα can induce the expression of ELOVL3, linking VLCFA synthesis to fatty acid oxidation pathways.

Diagram: Transcriptional Regulation of ELOVLs

Caption: Key transcriptional regulators of ELOVL gene expression.

Section 4: Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol measures the activity of ELOVL enzymes by quantifying the incorporation of a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA) into an acyl-CoA substrate.

Methodology:

-

Enzyme Source: Prepare microsomes from cells or tissues overexpressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3) or use purified reconstituted enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing:

-

Microsomal protein (20-50 µg)

-

Acyl-CoA substrate (e.g., 20:0-CoA) at a desired concentration (e.g., 50 µM)

-

NADPH (e.g., 250 µM)

-

Bovine Serum Albumin (fatty acid-free)

-

-

Initiation: Start the reaction by adding radiolabeled [2-14C]malonyl-CoA (e.g., 50 µM, specific activity ~50 mCi/mmol).

-

Incubation: Incubate at 37°C for a set time (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and heat to 70°C for 60 minutes to saponify the acyl-CoAs.

-

Extraction: Acidify the mixture (e.g., with 6 M HCl) and extract the resulting free fatty acids with an organic solvent (e.g., hexane).

-

Quantification: Evaporate the solvent, resuspend the fatty acid residue, and measure the incorporated radioactivity using liquid scintillation counting.

Acyl-CoA Synthetase (ACS) Activity Assay

This radiometric assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[8]

Methodology:

-

Enzyme Source: Use cell lysates, tissue homogenates, or purified ACS protein.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

-

ATP (e.g., 10 mM)

-

Coenzyme A (CoA) (e.g., 1 mM)

-

Magnesium Chloride (MgCl2) (e.g., 10 mM)

-

Dithiothreitol (DTT) (e.g., 2 mM)

-

-

Substrate Preparation: Prepare the radiolabeled fatty acid substrate (e.g., [1-14C]docosanoic acid) complexed with fatty acid-free BSA.

-

Initiation and Incubation: Add the enzyme source to the reaction mixture, followed by the fatty acid substrate. Incubate at 37°C for 10-20 minutes.

-

Termination and Partitioning: Stop the reaction by adding a Dole's solution (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v). Add water and heptane to induce phase separation. The unreacted fatty acid partitions into the upper organic phase, while the product, acyl-CoA, remains in the lower aqueous phase.

-

Quantification: Collect an aliquot of the lower aqueous phase and determine the amount of radiolabeled acyl-CoA product by liquid scintillation counting.

LPCAT Activity Assay

This assay measures the incorporation of a fatty acid from an acyl-CoA donor into a lysophosphatidylcholine acceptor.

Methodology:

-

Enzyme Source: Use microsomal fractions from relevant cells or tissues.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:

-

Microsomal protein (10-20 µg)

-

LPC acceptor (e.g., 1-palmitoyl-2-lyso-PC) at a concentration of 20-50 µM.

-

BSA (fatty acid-free)

-

-

Initiation and Incubation: Start the reaction by adding the acyl-CoA donor (e.g., 22:0-CoA, which can be custom synthesized or, more commonly for assay development, a radiolabeled surrogate like [14C]oleoyl-CoA is used). Incubate at 37°C for 5-15 minutes.

-

Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to perform a Bligh-Dyer lipid extraction.

-

Separation: Separate the resulting PC product from the unreacted LPC and acyl-CoA substrates using thin-layer chromatography (TLC).

-

Quantification: If a radiolabeled acyl-CoA was used, the PC spot can be scraped from the TLC plate and quantified by scintillation counting. Alternatively, the lipids can be analyzed and quantified by mass spectrometry.

Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species.

Workflow:

-

Lipid Extraction: Homogenize the tissue or cell sample and extract total lipids using a solvent system such as chloroform/methanol (Bligh-Dyer method) or methyl-tert-butyl ether (MTBE). Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain PC species) before extraction for accurate quantification.[9]

-

Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system, typically using a C18 reversed-phase column to separate lipid species based on their hydrophobicity (acyl chain length and saturation).

-

Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Identification: In a tandem mass spectrometer (e.g., a triple quadrupole or QTOF), phosphatidylcholines are identified by a characteristic precursor ion scan for m/z 184.07, which corresponds to the phosphocholine headgroup. The specific molecular ion for a 16:0/22:0 PC would be [M+H]+ at m/z 820.6.

-

Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. Monitor the transition from the precursor mass of the target this compound species to the m/z 184.07 product ion. Quantify the peak area relative to the peak area of the known amount of internal standard.

-

Conclusion

The synthesis of this compound is a multi-step process governed by a series of enzymes with distinct specificities and regulatory controls. The production of the 22:0-CoA precursor is critically dependent on the activity of fatty acid elongases, primarily ELOVL1 and ELOVL3, which are transcriptionally regulated by key metabolic sensors like SREBP-1c and PPARα. The subsequent incorporation of this VLCFA into the PC backbone can occur via the de novo Kennedy pathway or the remodeling Lands cycle. However, significant knowledge gaps remain, particularly concerning the identification of the specific Acyl-CoA synthetase (ACSL) that activates free docosanoic acid and the lysophosphatidylcholine acyltransferase (LPCAT) responsible for its incorporation in the Lands cycle. Elucidating these unknown enzymatic players and their kinetic properties will be crucial for a complete understanding of VLCFA metabolism and for developing targeted therapeutic strategies for associated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]